Angelicain
CAS No.: 49624-66-0
Cat. No.: VC21341182
Molecular Formula: C15H16O6
Molecular Weight: 292.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 49624-66-0 |
---|---|
Molecular Formula | C15H16O6 |
Molecular Weight | 292.28 g/mol |
IUPAC Name | 4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one |
Standard InChI | InChI=1S/C15H16O6/c1-15(2,19)12-4-8-10(21-12)5-11-13(14(8)18)9(17)3-7(6-16)20-11/h3,5,12,16,18-19H,4,6H2,1-2H3 |
Standard InChI Key | FHCHSXPHLRBEBR-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O |
SMILES | CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O |
Canonical SMILES | CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O |
Appearance | Powder |
Melting Point | 208 - 209 °C |
Introduction
Chemical Structure and Properties
Structural Characteristics
The IUPAC name of Angelicain is 4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one . This complex nomenclature reflects its intricate molecular structure, which features a fused ring system comprising a chromone core with a dihydrofuran ring. The molecule contains multiple hydroxyl groups, contributing to its hydrophilic properties and potential for hydrogen bonding in biological systems.
Structural Identifier | Value |
---|---|
Molecular Formula | C₁₅H₁₆O₆ |
SMILES (Canonical) | CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O |
InChI | InChI=1S/C15H16O6/c1-15(2,19)12-4-8-10(21-12)5-11-13(14(8)18)9(17)3-7(6-16)20-11/h3,5,12,16,18-19H,4,6H2,1-2H3 |
InChI Key | FHCHSXPHLRBEBR-UHFFFAOYSA-N |
Table 1: Structural identifiers for Angelicain
Physicochemical Properties
Angelicain exhibits distinctive physicochemical properties that influence its behavior in biological systems and its potential pharmaceutical applications. The compound has a molecular weight of approximately 292.28 g/mol, making it a medium-sized molecule in terms of drug-like characteristics .
Property | Value |
---|---|
Molecular Weight | 292.28 g/mol |
Exact Mass | 292.09468823 g/mol |
Density | 1.5±0.1 g/cm³ |
Boiling Point | 534.1±50.0 °C at 760 mmHg |
Flash Point | 203.4±23.6 °C |
Topological Polar Surface Area (TPSA) | 96.20 Ų |
XlogP | 0.90 |
H-Bond Acceptors | 6 |
H-Bond Donors | 3 |
Rotatable Bonds | 2 |
Table 2: Physicochemical properties of Angelicain
The compound's relatively high boiling point (534.1±50.0 °C) and moderate flash point (203.4±23.6 °C) indicate thermal stability, which may be advantageous for certain pharmaceutical formulations and processing methods . The topological polar surface area (TPSA) of 96.20 Ų and the XlogP value of 0.90 suggest a balance between hydrophilicity and lipophilicity, which may affect its absorption and distribution in biological systems .
Biological Activities and Pharmacological Properties
Anti-inflammatory Properties
One of the most documented biological activities of Angelicain is its anti-inflammatory potential. As a constituent of Cimicifuga foetida, Angelicain has demonstrated anti-inflammatory activity, though the specific mechanisms and molecular targets require further elucidation . This property aligns with the traditional uses of its source plants in treating inflammatory conditions.
ADMET Properties and Pharmacokinetics
Predicted ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Angelicain have been predicted using computational models (admetSAR 2). These predictions offer valuable insights into its potential behavior in biological systems and its pharmacokinetic profile.
Target | Value | Probability |
---|---|---|
Human Intestinal Absorption | Positive | 98.70% |
Caco-2 Permeability | Negative | 66.43% |
Blood-Brain Barrier Penetration | Negative | 57.50% |
Human Oral Bioavailability | Negative | 71.43% |
Subcellular Localization | Mitochondria | 82.90% |
P-glycoprotein Substrate | Negative | 73.06% |
P-glycoprotein Inhibitor | Negative | 79.95% |
CYP3A4 Substrate | Positive | 52.70% |
CYP2C9 Substrate | Negative | 59.48% |
Table 3: Predicted ADMET properties of Angelicain
The predictions suggest that Angelicain has high potential for human intestinal absorption (98.70% probability) but limited ability to cross the blood-brain barrier (57.50% probability for negative penetration) . This profile indicates that the compound might be well-absorbed in the gastrointestinal tract but may have restricted access to the central nervous system, which could be advantageous for developing peripherally acting drugs with minimal central side effects.
Enzyme Interactions and Transport
Angelicain is predicted to have significant interactions with several drug transporters and metabolic enzymes, which could influence its pharmacokinetics and potential drug-drug interactions.
Target | Value | Probability |
---|---|---|
OATP1B1 Inhibitor | Positive | 88.97% |
OATP1B3 Inhibitor | Positive | 93.51% |
OATP2B1 Inhibitor | Negative | 71.36% |
MATE1 Inhibitor | Negative | 80.00% |
OCT2 Inhibitor | Negative | 90.00% |
BSEP Inhibitor | Negative | 72.93% |
Table 4: Predicted enzyme and transporter interactions of Angelicain
The compound is predicted to inhibit organic anion-transporting polypeptides OATP1B1 (88.97% probability) and OATP1B3 (93.51% probability), which are important for the hepatic uptake of various compounds . This suggests potential for hepatic drug interactions that should be considered in any therapeutic development.
Current Research Status and Future Perspectives
Research Challenges and Opportunities
Despite the promising biological activities of Angelicain, research on this compound faces several challenges. The isolation and purification of Angelicain from natural sources can be complex and yield-limited. Furthermore, the full pharmacological profile of Angelicain remains incompletely characterized, with gaps in understanding its precise mechanisms of action, target specificity, and comprehensive biological effects.
Future research directions might include:
-
Development of efficient synthetic routes to Angelicain and its derivatives
-
Comprehensive evaluation of its pharmacological activities and mechanisms
-
Investigation of structure-activity relationships to optimize its therapeutic potential
-
Exploration of potential synergistic effects with other bioactive compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume